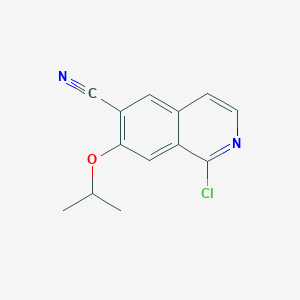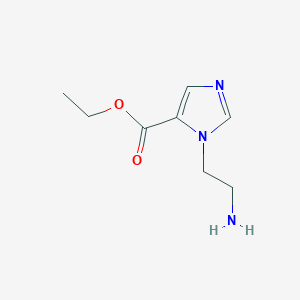
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring This particular compound is characterized by the presence of an ethyl ester group at the 5-position and an aminoethyl group at the 1-position of the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl glyoxalate with 2-aminoethylamine under controlled conditions to form the imidazole ring . The reaction is usually carried out in the presence of a catalyst, such as nickel or rhodium, to facilitate the cyclization process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can enhance the reaction rate and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the ester group to an alcohol or other reduced forms.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .
科学研究应用
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The imidazole ring can also participate in coordination with metal ions, affecting enzymatic processes and other biochemical pathways .
相似化合物的比较
- Ethyl 1-(2-hydroxyethyl)-1H-imidazole-5-carboxylate
- Ethyl 1-(2-methylaminoethyl)-1H-imidazole-5-carboxylate
- Ethyl 1-(2-ethylaminoethyl)-1H-imidazole-5-carboxylate
Comparison: Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
属性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
ethyl 3-(2-aminoethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)7-5-10-6-11(7)4-3-9/h5-6H,2-4,9H2,1H3 |
InChI 键 |
XOXGWNKZAMLZNE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=CN1CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


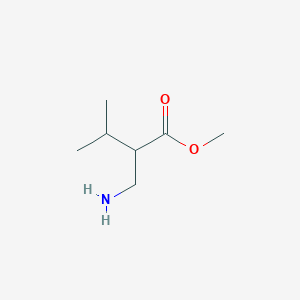
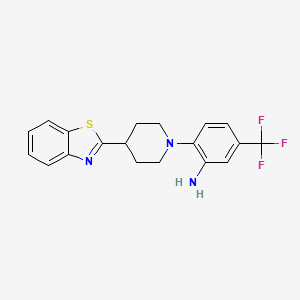
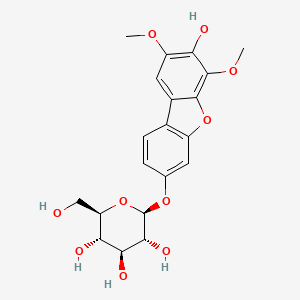
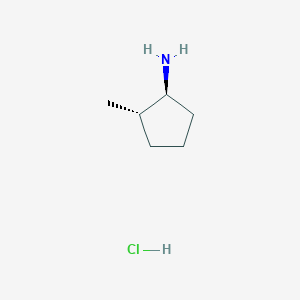
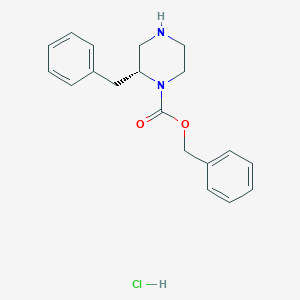
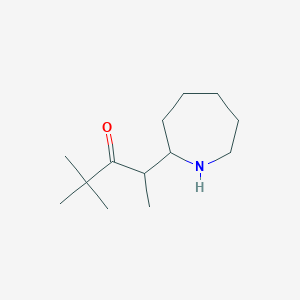
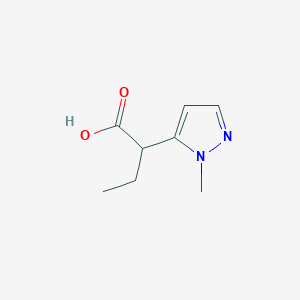
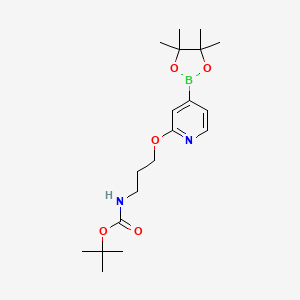
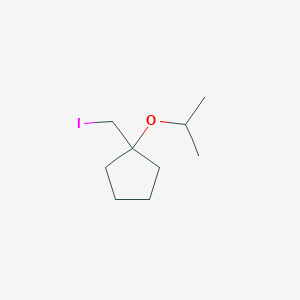
![5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076064.png)
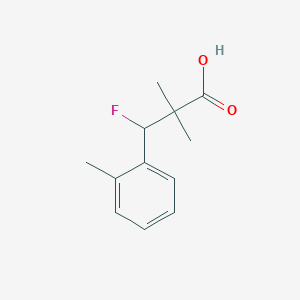
![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
